2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 391221-96-8
Cat. No.: VC4619627
Molecular Formula: C27H28N2O5
Molecular Weight: 460.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391221-96-8 |
|---|---|
| Molecular Formula | C27H28N2O5 |
| Molecular Weight | 460.53 |
| IUPAC Name | 2-methoxyethyl 3-benzyl-6-(2-methoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C27H28N2O5/c1-18-23(26(30)34-16-15-32-2)25(28-27(31)29(18)17-19-9-5-4-6-10-19)24-21-12-8-7-11-20(21)13-14-22(24)33-3/h4-14,25H,15-17H2,1-3H3,(H,28,31) |
| Standard InChI Key | ZWRYILVRGDNXSM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OCCOC |
Introduction
Structural Overview
The compound consists of:
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A tetrahydropyrimidine ring (a six-membered heterocyclic ring with nitrogen atoms).
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A methoxyethyl ester group at the 5-carboxylate position.
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A benzyl group attached to the nitrogen atom at position 1.
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A 2-methoxynaphthalene substituent at position 4.
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A methyl group at position 6.
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A keto group at position 2.
Key Features:
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Tetrahydropyrimidine Core: Known for its stability and ability to form hydrogen bonds, influencing biological activity.
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Substituents: The combination of aromatic (naphthalene and benzyl) and aliphatic groups enhances lipophilicity, which may improve membrane permeability.
Synthesis Pathways
Although specific synthesis methods for this exact compound are not directly available in the provided sources, similar derivatives are synthesized through multistep reactions involving:
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Biginelli Reaction: A classical method for synthesizing dihydropyrimidinones (DHPs) using aldehydes, β-keto esters, and urea derivatives under acidic conditions.
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Functionalization: Post-synthetic modifications introduce substituents like methoxyethyl and naphthalene groups.
Example Reaction:
For related compounds like ethyl 6-methyl-2-oxo-4-phenyl tetrahydropyrimidine derivatives:
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Reactants: Benzaldehyde, ethyl acetoacetate, and urea.
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Catalyst: Acidic medium or Lewis acids.
Biological Relevance
Tetrahydropyrimidine derivatives exhibit a wide range of pharmacological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to interactions with microbial enzymes .
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Antioxidant Properties: Substituents like methoxy groups enhance radical scavenging activity.
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Anti-inflammatory Effects: Related compounds have shown inhibition of inflammatory pathways.
The presence of a naphthalene moiety may further enhance binding affinity to biological targets such as enzymes or receptors.
Computational Studies
Computational docking and molecular dynamics simulations can predict the interaction of this compound with biological targets:
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Likely targets include enzymes such as kinases or oxidoreductases.
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Lipophilic substituents improve binding within hydrophobic pockets.
Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of anti-inflammatory, antimicrobial, or anticancer agents |
| Material Science | Use in organic electronics due to aromatic substituents |
| Agrochemicals | Potential use as precursors for pesticides or growth regulators |
Research Gaps and Future Directions
While this compound is structurally promising, further studies are needed to:
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Elucidate its exact mechanism of action through in vitro and in vivo experiments.
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Assess its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Optimize synthetic routes for scalability and cost-effectiveness.
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